Trehalose-6-phosphate

Description

Properties

IUPAC Name |

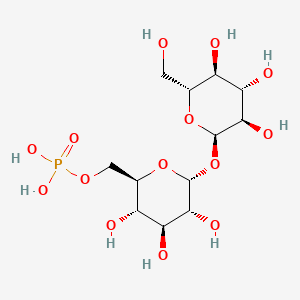

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABSPYBHMPDTEL-LIZSDCNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23O14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trehalose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4484-88-2 | |

| Record name | Trehalose, 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4484-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trehalose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trehalose-6-Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trehalose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Trehalose-6-Phosphate: The Central Regulator of Plant Stress Response and Metabolic Homeostasis

Abstract

In the intricate network of plant signaling, few molecules have emerged with the regulatory significance of Trehalose-6-Phosphate (T6P). Once considered merely an intermediate in the synthesis of a minor disaccharide, T6P is now understood to be a pivotal signaling hub, acting as a direct proxy for sucrose availability and orchestrating the delicate balance between growth and survival, particularly under environmental stress. This technical guide provides an in-depth exploration of the role of T6P in the plant stress response, intended for researchers, scientists, and professionals in agricultural and pharmaceutical development. We will dissect the core signaling pathway, examine its function across various abiotic stresses, and provide validated experimental protocols for its investigation. The central thesis of this guide is that T6P functions as a master regulator, translating the plant's carbon status into actionable developmental and defensive strategies, making it a prime target for the development of stress-resilient crops.

Foundational Biochemistry: The T6P Synthesis Pathway

While the disaccharide trehalose is a well-known osmoprotectant in many organisms, its typically low concentration in higher plants points towards a more nuanced, regulatory function for its metabolic pathway.[1][2] The synthesis is a conserved two-step process central to understanding its role:

-

Synthesis of T6P: this compound Synthase (TPS) catalyzes the formation of T6P from UDP-glucose (UDPG) and glucose-6-phosphate (G6P), two primary products of carbon metabolism.[3][4] Plants possess a family of TPS genes, with certain classes being differentially regulated in response to developmental cues and environmental stresses.[2][5]

-

Synthesis of Trehalose: this compound Phosphatase (TPP) subsequently dephosphorylates T6P to yield trehalose.[3][4] Like TPS, TPPs are encoded by a multi-gene family, and their expression is also tightly regulated.[6][7]

Crucially, it is the concentration of the intermediate, T6P, rather than the final product, trehalose, that serves as the primary signaling entity in most stress-related contexts in higher plants.[8][9]

The Core Signaling Nexus: T6P and the SnRK1 Kinase

The primary mechanism through which T6P exerts its profound regulatory effects is its interaction with the SNF1-related protein kinase 1 (SnRK1) . This interaction forms the central axis of a signaling cascade that informs the plant whether it is in a state of "feast" (abundant energy) or "famine" (energy deficit).

-

SnRK1: The 'Famine' Sensor: SnRK1 is a highly conserved energy sensor, homologous to AMPK in mammals.[1][10] When cellular energy levels are low (low sucrose), SnRK1 is active. It acts as a master brake on growth, phosphorylating numerous downstream targets to inhibit energy-consuming anabolic processes (like protein and cell wall synthesis) and activate catabolic programs to mobilize stored reserves.[11][12][13] This is the essential survival response under starvation or stress.

-

T6P: The 'Feast' Signal: The concentration of T6P is tightly correlated with the level of sucrose, the main transport sugar in plants.[14][15][16] When sucrose is abundant, T6P levels rise. The critical discovery was that T6P is a potent inhibitor of SnRK1 activity .[10][11][14]

This dynamic creates a simple but elegant homeostatic loop:

-

High Sucrose → High T6P → SnRK1 Inhibition → Growth & Biosynthesis Promoted.

-

Low Sucrose → Low T6P → SnRK1 Activation → Growth Arrest & Catabolism Promoted.

This T6P/SnRK1 nexus allows the plant to couple its growth rate directly to its real-time carbon availability, preventing catastrophic energy expenditure when resources are scarce. This system also interacts with other major growth regulators; for instance, active SnRK1 is known to inhibit the Target of Rapamycin (TOR) kinase, another central promoter of cell growth.[12][17]

T6P as a Modulator of Abiotic Stress Responses

Abiotic stress fundamentally creates a conflict between survival and growth by disrupting carbon assimilation and energy balance. The T6P/SnRK1 pathway is therefore perfectly positioned to mediate the plant's response. By modulating T6P levels, plants can strategically reallocate resources, a finding with profound implications for crop science.[8]

| Stress Type | Observed Role of T6P Signaling & Experimental Evidence | Key References |

| Drought | Modifying T6P levels can significantly improve drought tolerance.[3][14] Increasing T6P in maize reproductive tissues maintained assimilate partitioning to kernels, preventing yield loss under drought.[8] T6P accumulation can also prime plants for faster growth recovery after drought is relieved.[14] | [3][8][14][18] |

| Salinity | Trehalose metabolism is integral to salt stress tolerance.[19][20] Overexpression of specific TPP genes, such as rice OsTPP1 or Arabidopsis AtTPPD, enhances plant tolerance to high salinity, correlating with altered sugar metabolism.[21][22][23] | [19][20][21][22] |

| Temperature | T6P levels increase during cold acclimation, which primes gene expression for a rapid growth spurt upon return to warmer temperatures.[14] T6P signaling integrates temperature cues with sugar status to regulate hypocotyl elongation via the KIN10-PIF4 module.[24] | [10][14][24] |

The overarching principle is that under stress, a general decrease in carbon fixation leads to lower sucrose and T6P levels, activating SnRK1 to initiate a conservative, survival-oriented metabolic state. However, targeted genetic manipulation to maintain T6P in critical sink tissues (like developing seeds) can override this systemic signal locally, preserving yield in otherwise non-permissive conditions.[8][14]

Methodologies for T6P Research: Protocols & Workflows

Investigating T6P's role requires precise and robust methodologies. The molecule's extremely low in-vivo concentration and the presence of interfering isomers make its quantification a significant analytical challenge.[9][25]

Experimental Workflow Overview

A typical investigation into T6P's role in a specific stress response follows a multi-faceted approach, integrating physiological, metabolic, and molecular analyses.

Protocol: Quantification of T6P via HILIC-LC-MS/MS

Causality: This method is the gold standard due to its superior sensitivity and specificity, which are essential for accurately measuring the picomolar to nanomolar concentrations of T6P found in plant tissues.[25] Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen for its ability to retain and separate highly polar compounds like sugar phosphates.[26] Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique fragmentation pattern (precursor ion → product ion), distinguishing T6P from its isomers.

Methodology:

-

Sample Collection and Quenching (Self-Validating Step):

-

Excise plant tissue (e.g., leaf disc, root tip) and immediately plunge it into liquid nitrogen.

-

Rationale: This step is critical to instantly halt all enzymatic activity, preventing any post-sampling changes in T6P levels. The validity of the final measurement depends entirely on the effectiveness of this quenching.

-

Store samples at -80°C until extraction.

-

-

Metabolite Extraction:

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Add 1 mL of pre-chilled (-20°C) extraction solvent (e.g., Methanol:Chloroform:Water 10:3:1 v/v/v) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₂-T6P).

-

Rationale: Cold solvent minimizes degradation. The internal standard is chemically identical to T6P but mass-shifted, allowing it to be distinguished by the mass spectrometer. It co-extracts with the analyte and corrects for any sample loss during preparation and for matrix effects during analysis, ensuring quantitative accuracy.

-

Vortex vigorously and incubate at -20°C for 2 hours with shaking.

-

Centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant containing the polar metabolites.

-

-

Chromatographic Separation (HILIC):

-

Column: Amide-based HILIC column (e.g., Waters Acquity BEH Amide).

-

Mobile Phase A: Acetonitrile with 0.1% ammonium hydroxide.

-

Mobile Phase B: Water with 0.1% ammonium hydroxide.

-

Gradient: Start at high organic (e.g., 85% A) and gradually increase the aqueous component (B) to elute polar compounds.

-

Rationale: This setup effectively retains T6P while allowing less polar contaminants to pass through, providing a clean separation for MS analysis.

-

-

Mass Spectrometry Detection (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

T6P: m/z 419 → m/z 79 (or other characteristic fragments).

-

¹³C₁₂-T6P (Internal Standard): m/z 431 → m/z 79.

-

-

Rationale: MRM is highly specific. The instrument is set to only detect ions with the precursor mass of T6P that fragment to produce a specific product ion mass. This filters out noise from other co-eluting compounds.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous T6P and the ¹³C₁₂-T6P internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of T6P in the original sample by comparing this ratio to a standard curve prepared with known concentrations of T6P and the internal standard.

-

Protocol: Gene Expression Analysis of TPS and TPP Genes via RT-qPCR

Causality: While T6P levels provide a snapshot of the metabolic state, analyzing the expression of its synthesizing (TPS) and degrading (TPP) enzymes reveals the plant's transcriptional response to stress.[6][7] This helps determine if changes in T6P are due to active regulation of its metabolic genes.

Methodology:

-

RNA Extraction:

-

Use tissue collected and flash-frozen as described in 4.2.1.

-

Extract total RNA using a commercial kit (e.g., Qiagen RNeasy Plant Mini Kit) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.

-

Rationale: High-quality, DNA-free RNA is essential for accurate reverse transcription and subsequent quantification.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random hexamer primers.

-

Rationale: This converts the unstable RNA message into a stable DNA copy that can be used as a template for PCR amplification.

-

-

Quantitative PCR (qPCR):

-

Primer Design (Self-Validating Step): Design primers specific to the TPS or TPP gene of interest. Primers should span an exon-exon junction to prevent amplification of any residual genomic DNA. Validate primer efficiency by running a standard curve; efficiency should be between 90-110%.

-

Reaction Setup: Prepare a qPCR master mix containing SYBR Green dye, Taq polymerase, and the designed forward and reverse primers. Add the cDNA template.

-

Instrumentation: Run the reaction on a real-time PCR cycler.

-

Data Analysis:

-

Determine the quantification cycle (Cq) for each gene of interest and for at least two stable reference (housekeeping) genes (e.g., ACTIN, UBIQUITIN).

-

Calculate the relative expression level using the 2-ΔΔCq method, normalizing the expression of the gene of interest to the geometric mean of the reference genes.

-

Rationale: Normalization to stable reference genes is crucial to correct for variations in the amount of starting RNA and cDNA synthesis efficiency, ensuring that observed changes are due to biological effects and not technical variability.

-

-

Conclusion and Future Perspectives

This compound is no longer a metabolic curiosity but a cornerstone of plant physiology, acting as the nexus between carbon availability, developmental programming, and stress adaptation. Its role as an inhibitor of the energy-deprivation kinase SnRK1 provides a clear, mechanistic link between the plant's energy status and its decision to either grow or defend.

The potential for agricultural application is immense. The targeted manipulation of T6P levels, whether through precision breeding, genetic engineering of TPS and TPP genes, or the development of novel chemical regulators, offers a promising strategy to enhance crop resilience.[9][14][27] By fine-tuning this central signaling pathway, it may be possible to uncouple yield from the detrimental effects of drought, salinity, and temperature extremes, thereby safeguarding global food security in a changing climate. Future research will undoubtedly focus on elucidating the specific functions of the numerous TPS and TPP isoforms, mapping the downstream targets of the T6P/SnRK1 pathway, and understanding its complex interplay with phytohormone networks.

References

-

Sarkar, T., & Sadhukhan, A. (2022). Imperative role of trehalose metabolism and this compound signaling on salt stress responses in plants. Physiologia Plantarum, 174(1), e13647. [Link]

-

Paul, M. J., et al. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Biochemical Society Transactions, 48(5), 1893-1904. [Link]

-

Paul, M. J., et al. (2018). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology, 177(1), 12-23. [Link]

-

Paul, M. J., et al. (2018). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. ResearchGate. [Link]

-

Fichtner, F., & Lunn, J. E. (2021). Role of this compound in plant system under adverse situations. ResearchGate. [Link]

-

Figueroa, C. M., & Lunn, J. E. (2016). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science, 7, 941. [Link]

-

König, J., et al. (2014). The Redox-Sensitive Chloroplast this compound Phosphatase AtTPPD Regulates Salt Stress Tolerance. Antioxidants & Redox Signaling, 21(9), 1289-1304. [Link]

-

Wingler, A., et al. (2012). Trehalose 6-Phosphate Is Required for the Onset of Leaf Senescence Associated with High Carbon Availability. Plant Physiology, 158(3), 1241-1251. [Link]

-

Iordachescu, M., & Imai, R. (2008). Trehalose biosynthesis in response to abiotic stresses. Journal of Integrative Plant Biology, 50(11), 1377-1384. [Link]

-

Zhang, H., et al. (2022). Genome-wide analysis of this compound phosphatases (TPP) gene family in wheat indicates their roles in plant development and stress response. BMC Plant Biology, 22(1), 120. [Link]

-

Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7-27. [Link]

-

Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Unium Bioscience. [Link]

-

Li, A., et al. (2019). Overexpression of the this compound phosphatase family gene AtTPPF improves the drought tolerance of Arabidopsis thaliana. BMC Plant Biology, 19(1), 386. [Link]

-

Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PNAS, 100(11), 6849-6854. [Link]

-

Zhang, Y., et al. (2023). Genome-Wide Identification and Analysis of Stress Response of this compound Synthase and this compound Phosphatase Genes in Quinoa. International Journal of Molecular Sciences, 24(8), 7015. [Link]

-

Li, M., et al. (2023). Identification of this compound Synthase (TPS) Genes Associated with Both Source-/Sink-Related Yield Traits and Drought Response in Rapeseed (Brassica napus L.). International Journal of Molecular Sciences, 24(4), 4068. [Link]

-

Paul, M. J., et al. (2020). Trehalose 6-phosphate signalling and impact on crop yield. PMC. [Link]

-

Wang, Y., et al. (2024). Genome-Wide Analysis of this compound Phosphatase Gene Family and Their Expression Profiles in Response to Abiotic Stress in Groundnut. International Journal of Molecular Sciences, 25(8), 4153. [Link]

-

Belda-Palazón, B., et al. (2023). Critical roles of three sugar-related proteins (HXK, SnRK1, TOR) in regulating plant growth and stress responses. Horticulture Research, 10(11), uhad190. [Link]

-

Sarkar, T., & Sadhukhan, A. (2022). Imperative role of trehalose metabolism and this compound signaling on salt stress responses in plants. ResearchGate. [Link]

-

Yang, Y., et al. (2023). Trehalose alleviates salt tolerance by improving photosynthetic performance and maintaining mineral ion homeostasis in tomato plants. Frontiers in Plant Science, 14, 1109401. [Link]

-

Nunes, C., et al. (2013). Trehalose 6-Phosphate/SnRK1 Signaling Pathway Primes Growth Recovery following Relief of Sink Limitation. Plant Physiology, 162(3), 1720-1732. [Link]

-

Ge, L. F., et al. (2008). Overexpression of the this compound phosphatase gene OsTPP1 confers stress tolerance in rice and results in the activation of stress responsive genes. ProQuest. [Link]

-

Ge, L. F., et al. (2008). Overexpression of the this compound phosphatase gene OsTPP1 confers stress tolerance in rice and results in the activation of stress responsive genes. Semantic Scholar. [Link]

-

Fichtner, F., & Lunn, J. E. (2021). Sugar signalling pathways regulating plant metabolism and growth. ResearchGate. [Link]

-

Lee, J. H., et al. (2020). This compound signaling regulates thermoresponsive hypocotyl growth in Arabidopsis thaliana. The Plant Cell, 32(1), 133-149. [Link]

-

Fichtner, F. (n.d.). T6P signalling. Heinrich Heine University Düsseldorf. [Link]

-

Wingler, A., & Henriques, R. (2022). Interactions between Tre6P and SnRK1 signaling. ResearchGate. [Link]

-

Toraño, A., et al. (2016). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry. ResearchGate. [Link]

-

Fichtner, F., & Lunn, J. (2020). T6P - the “insulin” of the plants. Max-Planck-Gesellschaft. [Link]

-

Williams, B., et al. (2015). Inhibition of SnRK1 activity by T6P inhibits autophagy under abiotic stress. ResearchGate. [Link]

-

Schluepmann, H. (2004). T6P quantification and trehalase gene expression. ResearchGate. [Link]

-

Lunn, J. E., et al. (2014). This compound: Connecting Plant Metabolism and Development. ResearchGate. [Link]

-

Vogel, G., et al. (1998). This compound phosphatases from Arabidopsis thaliana: identification by functional complementation of the yeast tps2 mutant. The Plant Journal, 13(5), 673-683. [Link]

-

Soto-Burgos, J., & Bassham, D. C. (2017). SnRK1 activates autophagy via the TOR signaling pathway in Arabidopsis thaliana. PMC. [Link]

-

Toraño, A., et al. (2016). Linearity for T6P as determined by CE-MS in water and plant matrix. ResearchGate. [Link]

-

Soto-Burgos, J., & Bassham, D. C. (2017). Regulation of autophagy through SnRK1 and TOR signaling pathways. Taylor & Francis Online. [Link]

Sources

- 1. Frontiers | this compound and SnRK1 kinases in plant development and signaling: the emerging picture [frontiersin.org]

- 2. Trehalose biosynthesis in response to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Trehalose alleviates salt tolerance by improving photosynthetic performance and maintaining mineral ion homeostasis in tomato plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Genome-wide analysis of this compound phosphatases (TPP) gene family in wheat indicates their roles in plant development and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trehalose 6-Phosphate in Crop Yield and Resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Trehalose 6-Phosphate Is Required for the Onset of Leaf Senescence Associated with High Carbon Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. portlandpress.com [portlandpress.com]

- 15. T6P signalling [plant-biochemistry.hhu.de]

- 16. T6P - the “insulin” of the plants [mpimp-golm.mpg.de]

- 17. researchgate.net [researchgate.net]

- 18. Overexpression of the this compound phosphatase family gene AtTPPF improves the drought tolerance of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Imperative role of trehalose metabolism and this compound signaling on salt stress responses in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Redox-Sensitive Chloroplast this compound Phosphatase AtTPPD Regulates Salt Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Overexpression of the this compound phosphatase gene OsTPP1 confers stress tolerance in rice and results in the activation of stress responsive genes - ProQuest [proquest.com]

- 23. Overexpression of the this compound phosphatase gene OsTPP1 confers stress tolerance in rice and results in the activation of stress responsive genes | Semantic Scholar [semanticscholar.org]

- 24. Trehalose‐6‐phosphate signaling regulates thermoresponsive hypocotyl growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Trehalose 6-phosphate signalling and impact on crop yield - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Trehalose-6-Phosphate Biosynthesis and Signaling Pathway in Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose-6-phosphate (T6P) has emerged from relative obscurity as a minor metabolic intermediate to a central signaling molecule in plants. In Arabidopsis thaliana, the T6P pathway is a critical integrator of metabolic status, particularly sucrose availability, with developmental and growth programs. It is indispensable for normal plant life, with disruptions leading to profound phenotypic consequences, including embryo lethality.[1][2][3] This guide provides an in-depth technical examination of the core T6P biosynthetic pathway, its multifaceted regulatory functions, and the established methodologies for its investigation. We will explore the enzymatic machinery, the genetic framework of the this compound Synthase (TPS) and Phosphatase (TPP) families, and the pivotal interaction of T6P with the SnRK1 energy-sensing kinase. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore and manipulate this crucial signaling hub for applications in crop improvement and beyond.

Introduction: T6P as a Master Regulator of Carbon Allocation

For decades, the disaccharide trehalose was primarily known for its role as an osmoprotectant in desiccation-tolerant organisms. Most higher plants, including the model organism Arabidopsis thaliana, accumulate only trace amounts of trehalose, which initially suggested the pathway was a vestigial remnant.[4] However, genetic manipulation of the pathway's enzymes revealed dramatic effects on plant growth, development, and metabolism.[3][5] This paradigm shift was driven by the discovery that the precursor, this compound (T6P), not trehalose itself, is the potent signaling molecule.

The T6P pathway is now understood to be a homeostatic regulator analogous to the insulin-glucagon system in animals.[6] T6P levels rise and fall in direct correlation with sucrose, the primary product of photosynthesis and transport sugar in plants.[6][7] By acting as a direct signal of sucrose availability, T6P orchestrates the allocation of carbon resources, informing the plant when to invest in growth (high sucrose/T6P) and when to conserve resources (low sucrose/T6P). Its influence extends from embryogenesis and flowering to starch metabolism and stress responses, making it a focal point for understanding and engineering plant productivity.[1][8][9]

The Core Biosynthetic Machinery

The synthesis of trehalose in Arabidopsis is a conserved two-step enzymatic process. The concentration and activity of the pathway's enzymes are tightly regulated to maintain T6P at the low micromolar levels characteristic of a signaling molecule.[3]

Step 1: Synthesis of T6P by this compound Synthase (TPS) The first committed step is the synthesis of T6P from glucose-6-phosphate (G6P) and UDP-glucose (UDPG), catalyzed by this compound Synthase (TPS).[5]

UDP-glucose + Glucose-6-phosphate --[TPS]--> this compound + UDP

Step 2: Dephosphorylation of T6P by this compound Phosphatase (TPP) T6P is subsequently dephosphorylated to produce free trehalose and inorganic phosphate (Pi), a reaction catalyzed by this compound Phosphatase (TPP).[5]

This compound --[TPP]--> Trehalose + Pi

Figure 1: The core two-step T6P biosynthesis pathway in Arabidopsis thaliana.

The Arabidopsis TPS Gene Family

The Arabidopsis genome contains a family of 11 TPS genes, which are divided into two distinct classes based on sequence homology and function.[10][11]

-

Class I (TPS1-4): These proteins contain both a TPS domain and a TPP-like domain. Crucially, AtTPS1 is the primary catalytically active synthase and is essential for plant viability.[12] Loss-of-function mutations in TPS1 are embryo-lethal, with development arresting at the torpedo stage, highlighting its non-redundant role.[1][10] TPS2 and TPS4 show some catalytic activity, while TPS3 is likely a pseudogene.[10]

-

Class II (TPS5-11): These proteins are generally considered catalytically inactive or have very low activity.[13][14] They are thought to function primarily as regulatory proteins, potentially interacting with other proteins like SnRK1 to modulate signaling.[14]

Table 1: The this compound Synthase (TPS) Gene Family in Arabidopsis thaliana

| Gene | Class | Catalytic Activity | Key Characteristics |

|---|---|---|---|

| AtTPS1 | I | Yes | Essential for embryo development and post-embryonic growth; primary source of T6P.[1][10] |

| AtTPS2 | I | Yes | Catalytically active, but cannot complement the tps1 mutant phenotype.[10] |

| AtTPS3 | I | No | Likely a pseudogene.[10] |

| AtTPS4 | I | Yes | Catalytically active.[10] |

| AtTPS5-11| II | No/Low | Thought to have regulatory functions; interact with SnRK1.[13][14] |

The Arabidopsis TPP Gene Family

Complementing the synthases is a family of 10 TPP genes in Arabidopsis. Unlike the TPS family, most TPPs appear to be catalytically active.[14] They exhibit diverse and often specific expression patterns throughout the plant, suggesting they play distinct roles in fine-tuning T6P levels in different tissues and at different developmental stages.[15][16] For example, overexpression of certain TPPs can lead to enhanced drought tolerance.[16][17]

T6P Signaling: A Nexus of Carbon Metabolism and Plant Growth

The significance of the T6P pathway lies in its function as a signaling network that translates the plant's carbon status into concrete developmental action.

The T6P-SnRK1 Regulatory Hub

A cornerstone of T6P signaling is its interaction with the SNF1-related protein kinase 1 (SnRK1) . SnRK1 is a master regulator that is activated under low energy/sugar conditions, where it phosphorylates downstream targets to shut down energy-consuming anabolic processes and promote catabolism to restore energy balance.[18][19]

Crucially, T6P inhibits the activity of SnRK1 .[18][19][20] This creates a powerful regulatory switch:

-

High Sucrose -> High T6P -> SnRK1 Inhibition -> Growth Promotion: When carbon is abundant, elevated T6P levels suppress SnRK1, thereby "licensing" the use of carbon for biosynthetic processes like protein and cell wall synthesis, leading to growth.

-

Low Sucrose -> Low T6P -> SnRK1 Activation -> Growth Arrest: When carbon is scarce, low T6P levels relieve this inhibition, allowing SnRK1 to become active and enforce a conservative, energy-saving state.

Regulation of Starch Metabolism

T6P plays a dual role in managing transitory starch reserves in leaves:

-

Starch Synthesis: T6P promotes the synthesis of starch. It acts in the cytosol to trigger a thioredoxin-mediated redox activation of ADP-glucose pyrophosphorylase (AGPase), a key regulatory enzyme of starch synthesis located in the chloroplast.[5][8] This links high sucrose levels directly to increased carbon storage.

-

Starch Degradation: Conversely, high levels of T6P inhibit starch breakdown at night.[21][22] This feedback mechanism ensures that starch reserves are mobilized according to the plant's overall demand for sucrose, preventing premature depletion.[22]

Figure 2: The T6P signaling hub, linking sucrose status to SnRK1 and downstream metabolic and developmental processes.

Methodologies for Investigating the T6P Pathway

Studying a low-abundance signaling molecule requires robust and sensitive techniques. The following section outlines field-proven methodologies for genetic, metabolic, and enzymatic analysis of the T6P pathway in Arabidopsis.

Genetic Analysis and Manipulation

The embryo-lethality of tps1 null mutants necessitates creative genetic strategies.

-

Causality and Experimental Choice: To study the post-embryonic roles of TPS1, researchers must bypass the lethality. Inducible expression systems (e.g., ethanol- or dexamethasone-inducible promoters driving TPS1 or a bacterial homolog like otsA) are invaluable.[21][22] This allows the plant to complete embryogenesis before the gene's function is perturbed, enabling the study of its role in vegetative and reproductive growth. Similarly, overexpressing or knocking out TPP genes can be used to decrease T6P levels and study the resulting phenotypes.[3][16]

Quantification of this compound by LC-MS/MS

Accurate quantification of T6P is paramount but challenging due to its very low cellular concentration and the presence of interfering isomers like sucrose-6-phosphate (S6P). Hydrophilic Interaction Liquid Chromatography coupled to Tandem Mass Spectrometry (HILIC-LC-MS/MS) is the gold standard for sensitive and specific detection.[4][23][24]

Figure 3: Standard experimental workflow for the extraction and quantification of T6P from plant tissue.

Protocol 1: T6P Extraction and Quantification

This protocol is a synthesized representation of established methods.[24][25][26] Internal standards (e.g., ¹³C-labeled T6P) are essential for accurate quantification and should be added at the start of the extraction.

-

Sample Harvest: Harvest 50-100 mg of Arabidopsis tissue (e.g., seedlings, rosette leaves) and immediately flash-freeze in liquid nitrogen to quench metabolism.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. Do not allow the sample to thaw.

-

Extraction: To the frozen powder, add 1 mL of an ice-cold extraction buffer, typically a chloroform:methanol mixture (e.g., 3:7 v/v).[26] Vortex vigorously for 30 seconds.

-

Phase Separation: Add 500 µL of ice-cold water. Vortex again for 30 seconds. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to separate the phases.

-

Collection: Carefully collect the upper aqueous/polar phase, which contains T6P and other sugar phosphates, into a new microfuge tube. Avoid disturbing the interphase.

-

Drying and Reconstitution: Dry the collected aqueous phase completely using a vacuum concentrator or a stream of nitrogen gas. Reconstitute the dried pellet in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

-

Analysis: Inject the sample onto a HILIC column coupled to a triple quadrupole mass spectrometer. Use multiple reaction monitoring (MRM) mode with specific precursor-to-product ion transitions for T6P and its isomers to ensure specificity and sensitivity.

TPP Enzyme Activity Assay

The activity of TPP enzymes is typically measured by quantifying the amount of inorganic phosphate (Pi) released from the T6P substrate over time.

Protocol 2: Colorimetric TPP Activity Assay

This protocol is based on the principle of measuring phosphate release.[27][28] It is critical to run controls without substrate (to measure endogenous Pi) and without enzyme (to ensure no non-enzymatic hydrolysis).

-

Protein Extraction: Homogenize plant tissue in a suitable extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂, 1 mM EDTA, protease inhibitors) and clarify the extract by centrifugation. Determine the total protein concentration using a Bradford or BCA assay.

-

Reaction Setup: In a microplate well or microfuge tube, set up the reaction mixture:

-

50 µL of reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

10 µL of T6P substrate (e.g., 10 mM stock, for a final concentration of 1 mM)

-

20-50 µg of total protein extract

-

Add water to a final volume of 90 µL.

-

-

Initiation and Incubation: Start the reaction by adding the protein extract. Incubate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination and Detection: Stop the reaction by adding 10 µL of 1 M HCl. To measure the released phosphate, add 100 µL of a colorimetric reagent (e.g., Malachite Green or a molybdate-based solution).

-

Quantification: After color development (typically 15-30 minutes), measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm). Calculate the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of KH₂PO₄. Express activity as nmol Pi released per mg protein per minute.

Future Directions and Applications in Biotechnology

The central role of the T6P pathway in regulating the source-sink balance makes it a prime target for agricultural biotechnology.[20][29]

-

Improving Yield: Fine-tuning T6P levels in specific tissues, such as developing seeds or tubers, could enhance the flow of sucrose to these sink organs, potentially increasing their size and yield.[20][30]

-

Enhancing Stress Resilience: While high T6P promotes growth, reducing T6P can trigger stress-responsive pathways.[20] Tissue-specific or stress-inducible manipulation of TPS or TPP expression could be a strategy to improve plant tolerance to adverse conditions like drought without compromising overall growth.[16][29]

-

Unraveling Downstream Signaling: A key area of ongoing research is the identification of other downstream targets of T6P and the protein-protein interactions involving the catalytically inactive Class II TPS proteins. Understanding these connections will provide a more complete picture of how carbon status is translated into developmental decisions.

By providing a comprehensive understanding of its core components and regulatory logic, this guide serves as a foundational resource for researchers aiming to harness the power of the this compound pathway for scientific discovery and the development of next-generation crops.

References

-

Eastmond, P. J., van Dijken, A. J. H., Spielman, M., Kerr, A., Tissier, A. F., Dickinson, H. G., Jones, J. D. G., Smeekens, S. C. M., & Graham, I. A. (2002). This compound synthase 1, which catalyses the first step in trehalose synthesis, is essential for embryo maturation and transition to seedling development in Arabidopsis. The Plant Journal, 29(2), 225–235. ([Link])

-

Vogel, G., Aeschbacher, R. A., Müller, J., Boller, T., & Wiemken, A. (1998). This compound phosphatases from Arabidopsis thaliana: identification by functional complementation of the yeast tps2 mutant. The Plant Journal, 13(5), 673–683. ([Link])

-

Singh, V., van Oosten, M. J., Fichtner, F., Foyer, C. H., & Schippers, J. H. M. (2023). This compound signaling regulates lateral root formation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 120(40), e2307615120. ([Link])

-

Kolbe, A., Tiessen, A., Schluepmann, H., Paul, M., Ulrich, S., & Geigenberger, P. (2005). Trehalose 6-phosphate regulates starch synthesis via posttranslational redox activation of ADP-glucose pyrophosphorylase. Proceedings of the National Academy of Sciences, 102(31), 11118–11123. ([Link])

-

Martins, M. C. M., Hejazi, M., Fettke, J., Lunn, J. E., & Wingler, A. (2013). Feedback Inhibition of Starch Degradation in Arabidopsis Leaves Mediated by Trehalose 6-Phosphate. Plant Physiology, 163(3), 1142–1153. ([Link])

-

Gómez, L. D., Gilday, A. D., Feil, R., Lunn, J. E., & Graham, I. A. (2005). The role of this compound synthase in Arabidopsis embryo development. Biochemical Society Transactions, 33(1), 220–222. ([Link])

-

Fichtner, F., Barbier, F. F., & Lunn, J. E. (2021). Trehalose 6-phosphate signalling. Max Planck Institute of Molecular Plant Physiology. ([Link])

-

Lunn, J. E., Feil, R., Hendriks, J. H. M., Gibon, Y., Morcuende, R., Osuna, D., Scheible, W.-R., Carillo, P., Hajirezaei, M.-R., & Stitt, M. (2006). Sugar-induced increases in trehalose 6-phosphate are correlated with redox activation of ADPglucose pyrophosphorylase and higher rates of starch synthesis in Arabidopsis thaliana. Biochemical Journal, 397(1), 139–148. ([Link])

-

Paul, M., Juvany, M., & Schluepmann, H. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 71. ([Link])

-

Schluepmann, H., Pellny, T., van Dijken, A., Smeekens, S., & Paul, M. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 100(11), 6849–6854. ([Link])

-

Vandesteene, L., Lopez-Galvis, L., Vanneste, K., Feil, R., Maere, S., Lammens, W., Rolland, F., Lunn, J. E., Avonce, N., Beeckman, T., & Van Dijck, P. (2012). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis. The Plant Cell, 24(10), 4057–4075. ([Link])

-

Schluepmann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2004). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Unium Bioscience. ([Link])

-

Fichtner, F., Olas, J. J., Feil, R., Lunn, J. E., & Stitt, M. (2021). Direct and indirect responses of the Arabidopsis transcriptome to an induced increase in trehalose 6-phosphate. Plant Physiology, 186(2), 1066–1085. ([Link])

-

Figueroa, C. M., Feil, R., Ishihara, H., Lunn, J. E., & Stitt, M. (2019). Feedback regulation by trehalose 6‐phosphate slows down starch mobilization below the rate that would exhaust starch reserves at dawn in Arabidopsis leaves. Plant, Cell & Environment, 42(6), 1899–1912. ([Link])

-

Yadav, U. P., Ivakov, A., Feil, R., Duan, G. Y., Walther, D., Giavalisco, P., Piques, M., Carillo, P., Hubberten, H.-M., Stitt, M., & Lunn, J. E. (2014). The sucrose-trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. Journal of Experimental Botany, 65(4), 1051–1068. ([Link])

-

Jiang, L., Wang, Y., Zhang, X., & Wang, Y. (2012). Molecular evolution of this compound synthase (TPS) gene family in Populus, Arabidopsis and rice. BMC Genomics, 13, 396. ([Link])

-

Sharma, M., & Sharma, N. (2022). This compound: Biosynthesis, plant metabolism, and crop yields. Journal of Experimental Botany, 73(17), 5835–5851. ([Link])

-

Griffiths, C. A., Fichtner, F., & Lunn, J. E. (2022). Trehalose 6‐phosphate (T6P) promotes reserve starch accumulation and the floral transition in the Brachypodium distachyon model crop. The Plant Journal, 111(2), 343–359. ([Link])

-

Wingler, A., Delatte, T. L., O'Hara, L. E., Primavesi, L. F., Jhurreea, D., Paul, M. J., & Schluepmann, H. (2012). Trehalose 6-Phosphate Is Required for the Onset of Leaf Senescence Associated with High Carbon Availability. Plant Physiology, 158(3), 1241–1251. ([Link])

-

Nunes, C., Primavesi, L. F., Patel, M. K., Wingler, A., & Paul, M. J. (2013). Regulation of growth by the trehalose pathway: Relationship to temperature and sucrose. Plant Signaling & Behavior, 8(9), e25480. ([Link])

-

Wang, X., Xu, M., Gao, M., Wang, Y., & Feng, Y.-Q. (2019). Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1589, 74–82. ([Link])

-

Olas, J. J., Apelt, F., Besacier, R., Fichtner, F., Seifert, S., Lunn, J. E., Stitt, M., & Schmid, M. (2024). The trehalose 6-phosphate pathway coordinates dynamic changes at the shoot apical meristem in Arabidopsis thaliana. Plant Physiology, 194(3), 1639–1655. ([Link])

-

National Center for Biotechnology Information. (n.d.). TPS1 this compound synthase [Arabidopsis thaliana (thale cress)]. Gene. Retrieved January 8, 2026, from ([Link])

-

Lin, C., Li, X., Liu, Z., Wang, X., Chang, X., & Wang, K. (2019). Overexpression of the this compound phosphatase family gene AtTPPF improves the drought tolerance of Arabidopsis thaliana. BMC Plant Biology, 19(1), 381. ([Link])

-

Sastre Toraño, J., Delorge, I., Van Houtte, H., Van Dijck, P., & Lammertyn, J. (2009). Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry. Analytical Biochemistry, 389(1), 59–64. ([Link])

-

Profacgen. (n.d.). This compound Phosphatase (TPP) Assay Kit (CASAT-K051S). Retrieved January 8, 2026, from ([Link])

-

Lin, C., Li, X., Liu, Z., Wang, X., Chang, X., & Wang, K. (2019). Overexpression of the this compound phosphatase family gene AtTPPF improves the drought tolerance of Arabidopsis thaliana. BMC Plant Biology, 19, 381. ([Link])

-

Sastre Toraño, J., Delorge, I., Van Houtte, H., Van Dijck, P., & Lammertyn, J. (2009). Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry. ResearchGate. ([Link])

-

Wahl, V., Ponnu, J., Schlereth, A., Arrivault, S., Langenecker, T., Franke, A., Feil, R., Lunn, J. E., Stitt, M., & Schmid, M. (2013). Regulation of Flowering by this compound Signaling in Arabidopsis thaliana. Science, 339(6120), 704–707. ([Link])

-

Schluepmann, H., van Dijken, A., Paul, M., & Smeekens, S. (2004). Trehalose Mediated Growth Inhibition of Arabidopsis Seedlings Is Due to this compound Accumulation. Plant Physiology, 135(2), 879–890. ([Link])

-

Figueroa, C. M., & Lunn, J. E. (2016). Trehalose 6-Phosphate Regulates Photosynthesis and Assimilate Partitioning in Reproductive Tissue. Plant Physiology, 172(3), 1914–1929. ([Link])

-

Avonce, N. (2002). Analysis of expression of this compound synthase/phosphatase and nucleotide binding protein in Arabidopsis. VTechWorks. ([Link])

-

Paul, M. J., Figueroa, C. M., & Lunn, J. E. (2021). Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology, 187(2), 655–666. ([Link])

-

Li, Y., Wang, M., Hong, Y., Wang, Z., Chen, X., & Shan, S. (2024). Genome-Wide Analysis of this compound Phosphatase Gene Family and Their Expression Profiles in Response to Abiotic Stress in Groundnut. International Journal of Molecular Sciences, 25(8), 4181. ([Link])

-

Paul, M. J., Juvany, M., & Schluepmann, H. (2011). This compound: Connecting Plant Metabolism and Development. ResearchGate. ([Link])

-

Drouin, E., Drapier, J., Godin, J.-P., & Le Gac, S. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. Metabolites, 13(4), 542. ([Link])

-

Luo, X., Liu, T., & Zheng, Y. (2018). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry. ResearchGate. ([Link])

-

Demesa-Arevalo, E., Abraham-Juarez, M. J., Xu, X., Bartlett, M., & Jackson, D. (2023). Non-catalytic and catalytic this compound SYNTHASES interact with RAMOSA3 to control maize development. bioRxiv. ([Link])

-

Satoh-Nagasawa, N., Nagasawa, N., Malcomber, S., Sakai, H., & Jackson, D. (2012). Control of meristem determinacy by this compound phosphatases is uncoupled from enzymatic activity. Nature Plants, 5(4), 352–357. ([Link])

Sources

- 1. The role of this compound synthase in Arabidopsis embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. pnas.org [pnas.org]

- 4. Sugar-induced increases in trehalose 6-phosphate are correlated with redox activation of ADPglucose pyrophosphorylase and higher rates of starch synthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound: Connecting Plant Metabolism and Development [frontiersin.org]

- 6. T6P signalling [plant-biochemistry.hhu.de]

- 7. The sucrose-trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular evolution of this compound synthase (TPS) gene family in Populus, Arabidopsis and rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TPS1 this compound synthase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. This compound phosphatases from Arabidopsis thaliana: identification by functional complementation of the yeast tps2 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overexpression of the this compound phosphatase family gene AtTPPF improves the drought tolerance of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Overexpression of the this compound phosphatase family gene AtTPPF improves the drought tolerance of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound signaling regulates lateral root formation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Feedback regulation by trehalose 6‐phosphate slows down starch mobilization below the rate that would exhaust starch reserves at dawn in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. This compound Phosphatase (TPP) Assay Kit - Profacgen [profacgen.com]

- 28. Control of meristem determinacy by this compound phosphatases is uncoupled from enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 30. researchgate.net [researchgate.net]

The Sucrose Sentinel: A Technical Guide to Trehalose-6-Phosphate's Regulatory Role in Plant Sucrose Homeostasis

Abstract

Sucrose, the principal product of photosynthesis and the primary transport sugar in most plants, requires stringent regulation to balance supply and demand for optimal growth, development, and stress response. A key player in this intricate regulatory network is Trehalose-6-phosphate (T6P), a low-abundance sugar phosphate that has emerged as a pivotal signaling molecule. This technical guide provides an in-depth exploration of the mechanisms by which T6P senses and regulates sucrose levels in plants. We delve into the enzymatic machinery governing T6P synthesis and degradation, its direct interaction with the energy-sensing protein kinase SnRK1, and the downstream consequences for gene expression, carbon allocation, and overall plant development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the T6P-sucrose nexus and the experimental approaches to investigate this critical signaling pathway.

Introduction: The T6P-Sucrose Nexus

The concept of the "Sucrose-T6P nexus" posits that T6P functions as both a signal of sucrose availability and a negative feedback regulator of sucrose levels, creating a homeostatic mechanism to maintain sucrose within an optimal range.[1] This is analogous to the insulin-glucagon system that regulates blood glucose in animals.[2] When sucrose levels are high, T6P levels rise, signaling a state of carbon surplus and promoting sucrose utilization for growth and storage. Conversely, when sucrose is scarce, T6P levels fall, lifting the inhibition on catabolic processes to mobilize stored reserves. This dynamic interplay ensures that carbon resources are efficiently allocated to meet the plant's metabolic demands.[3][4]

The synthesis of T6P is intrinsically linked to sucrose metabolism. It is produced from UDP-glucose and glucose-6-phosphate, both of which are derived from the sucrose pool.[5] This direct biochemical connection allows T6P levels to closely track sucrose concentrations in various plant tissues and under different environmental conditions.[5][6]

The Core Machinery: T6P Synthesis and Degradation

The concentration of T6P is tightly controlled by the activities of two key enzymes: this compound Synthase (TPS) and this compound Phosphatase (TPP).[5]

-

This compound Synthase (TPS): This enzyme catalyzes the formation of T6P from UDP-glucose and glucose-6-phosphate.[5] Plants possess a family of TPS genes, with TPS1 being the primary catalytically active isoform essential for embryogenesis and vegetative growth in Arabidopsis thaliana.[7] The expression and activity of TPS enzymes are regulated by various factors, including sucrose levels, although the precise mechanisms are still under investigation.[3]

-

This compound Phosphatase (TPP): TPPs are responsible for the dephosphorylation of T6P to produce trehalose and inorganic phosphate.[5] Like TPS, TPPs are encoded by a gene family, and their expression is also subject to regulation, including by transcription factors responsive to sugar status.[8]

The coordinated action of TPS and TPP ensures that T6P levels are exquisitely sensitive to changes in sucrose availability, allowing the plant to mount a rapid and appropriate metabolic response.

The Central Mechanism: T6P-Mediated Inhibition of SnRK1

The primary mechanism through which T6P exerts its regulatory effects on sucrose metabolism is through the inhibition of SNF1-related protein kinase 1 (SnRK1).[9][10] SnRK1 is a highly conserved energy sensor that is activated under low-energy conditions, such as carbon starvation.[11][12] Activated SnRK1 phosphorylates a multitude of downstream targets, leading to the upregulation of catabolic processes and the downregulation of anabolic pathways to conserve energy.[8]

T6P acts as a potent, non-competitive inhibitor of SnRK1 activity.[9] When sucrose levels are high, the resulting increase in T6P directly binds to the SnRK1 complex, inhibiting its kinase activity.[13] This inhibition relieves the repression of anabolic processes, thereby promoting growth and the utilization of sucrose.[3][11]

Signaling Pathway Diagram

Caption: T6P signaling pathway in response to high sucrose.

Downstream Effects of T6P/SnRK1 Signaling

The inhibition of SnRK1 by T6P initiates a cascade of downstream events that collectively regulate sucrose levels and carbon allocation.

Regulation of Gene Expression

SnRK1 activation leads to the phosphorylation and activation of transcription factors, such as members of the bZIP (basic leucine zipper) family, which in turn regulate the expression of genes involved in catabolism and stress responses.[14] For instance, the transcription factor bZIP11, which is induced under low sugar conditions, can promote the expression of certain TPP genes, creating a negative feedback loop to fine-tune T6P levels.[8] By inhibiting SnRK1, high T6P levels prevent the activation of these transcription factors, thereby repressing catabolic gene expression and favoring anabolic processes.[3][11]

Post-Translational Regulation of Metabolic Enzymes

Beyond transcriptional control, SnRK1 directly phosphorylates and regulates the activity of key metabolic enzymes. For example, SnRK1 can phosphorylate and inactivate enzymes involved in sucrose synthesis and other anabolic pathways.[8] The inhibition of SnRK1 by T6P prevents this inactivation, thus promoting the flux of carbon into biosynthetic pathways and storage compounds like starch.[5]

Sucrose Transport and Allocation

T6P signaling also influences the transport and allocation of sucrose between source tissues (e.g., mature leaves) and sink tissues (e.g., roots, developing seeds). In source leaves, T6P levels can influence the partitioning of photoassimilates between sucrose for export and starch for temporary storage.[4] In sink tissues, T6P promotes the utilization of imported sucrose for growth and development.[2][3]

Experimental Workflows

Investigating the T6P-sucrose regulatory network requires precise and sensitive analytical techniques. Below are key experimental protocols.

Quantification of this compound and Sucrose

The accurate measurement of T6P and sucrose is fundamental to studying their relationship. Due to the low abundance of T6P, highly sensitive methods are required.

Table 1: Typical Concentrations of T6P and Sucrose in Arabidopsis thaliana

| Tissue | Condition | T6P Concentration (nmol g⁻¹ FW) | Sucrose Concentration (µmol g⁻¹ FW) |

| Seedlings | Carbon-starved | ~0.02[6] | Low |

| Seedlings | Sucrose-fed (15 mM) | ~0.5[6] | Increases significantly |

| Rosettes | End of day (20°C) | ~0.2 - 0.5[3] | ~2 - 5[3] |

| Rosettes | End of night (20°C) | ~0.05 - 0.1[3] | ~0.5 - 1[3] |

| Rosettes | Cold-acclimated (8°C) | ~0.4 - 1.0[3] | ~20 - 50[3] |

Protocol: Quantification of T6P and Sucrose by LC-MS/MS

This protocol is adapted from established methods for the sensitive quantification of sugar phosphates and sucrose in plant tissues.[1][4]

-

Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extraction:

-

To ~50-100 mg of frozen powder, add 1 mL of ice-cold extraction buffer (e.g., 80% methanol or a chloroform:methanol:water mixture).

-

Include an internal standard (e.g., ¹³C-labeled sucrose and a suitable phosphorylated internal standard) at a known concentration.

-

Vortex vigorously and incubate on ice for 30 minutes, with intermittent vortexing.

-

-

Phase Separation (if using chloroform:methanol:water):

-

Add chloroform and water to achieve a final ratio of 1:2.5:1 (chloroform:methanol:water).

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the upper aqueous/polar phase containing sugars and sugar phosphates.

-

-

Evaporation and Reconstitution:

-

Dry the collected supernatant under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar metabolites like T6P and sucrose.

-

Mass Spectrometry: Employ a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) operating in Multiple Reaction Monitoring (MRM) or a similar targeted mode for high sensitivity and specificity.

-

Quantification: Generate a standard curve using known concentrations of T6P and sucrose standards. Quantify the endogenous levels in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard and fresh weight of the tissue.

-

Analysis of SnRK1 Activity

Assessing the in vivo activity of SnRK1 is crucial for understanding the impact of T6P signaling.

Protocol: In Vivo SnRK1 Activity Assay using a Phospho-Specific Antibody

This method, adapted from Muralidhara et al. (2021) and Sanagi et al. (2021), utilizes a reporter system to measure SnRK1 activity.[15]

-

Plant Material: Use transgenic plants expressing a synthetic peptide containing a conserved SnRK1 phosphorylation site (e.g., derived from acetyl-CoA carboxylase).

-

Protein Extraction:

-

Homogenize plant tissue in a suitable extraction buffer containing phosphatase and protease inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing total protein.

-

-

Quantification: Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

Immunoblotting:

-

Separate equal amounts of total protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of the SnRK1 target peptide.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.

-

-

Analysis: The intensity of the band corresponding to the phosphorylated peptide provides a relative measure of in vivo SnRK1 activity.

Investigating Protein-DNA Interactions

Chromatin Immunoprecipitation (ChIP) can be used to identify the direct binding of transcription factors, such as bZIP11, to the promoters of TPP genes.

Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR

This is a generalized protocol; specific conditions may need to be optimized.[16][17]

-

Cross-linking: Infiltrate plant tissue with formaldehyde to cross-link proteins to DNA.

-

Chromatin Isolation and Shearing: Isolate nuclei and shear the chromatin to fragments of ~200-500 bp using sonication.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-bZIP11).

-

Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the co-immunoprecipitated DNA.

-

qPCR Analysis: Use quantitative PCR with primers specific to the promoter regions of target TPP genes to quantify the amount of enriched DNA. An enrichment compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates direct binding.

Conclusion and Future Perspectives

This compound has unequivocally been established as a central regulator of sucrose homeostasis in plants. Its ability to act as a direct proxy for sucrose levels and to modulate the activity of the master energy sensor SnRK1 places it at the heart of the plant's carbon signaling network. This intricate regulatory system allows plants to fine-tune their growth and development in response to their metabolic status.

Future research will likely focus on several key areas:

-

Elucidating the upstream regulation of TPS and TPP enzymes: A deeper understanding of how sucrose and other signals control the synthesis and degradation of T6P is needed.

-

Identifying additional T6P targets: While SnRK1 is a major target, other proteins may also be directly or indirectly regulated by T6P.

-

Translating knowledge to crop improvement: Manipulating the T6P pathway holds significant promise for enhancing crop yield and resilience by optimizing carbon allocation.[2]

-

Investigating the role of T6P in specific cell types and developmental stages: The T6P:sucrose ratio varies between tissues and developmental stages, suggesting cell-type-specific regulatory mechanisms.[3]

The continued exploration of the T6P signaling pathway will undoubtedly provide further insights into the complex mechanisms that govern plant growth and productivity, offering new avenues for agricultural innovation.

References

-

Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7–27. [Link]

-

Lunn, J. E., Delatte, T., Feil, R., et al. (2014). The sucrose-trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. Journal of Experimental Botany, 65(4), 1045–1054. [Link]

-

Paul, M. J., Gonzalez-Uriarte, A., Griffiths, C. A., & Hassani-Pak, K. (2018). Update: The role of trehalose 6-phosphate in crop yield and resilience. Plantae. [Link]

-

Sanagi, M., et al. (2021). In vivo protein kinase activity of SnRK1 fluctuates in Arabidopsis rosettes during light-dark cycles. Plant Physiology, 187(3), 1649-1664. [Link]

-

Baena-González, E., Rolland, F., Thevelein, J. M., & Sheen, J. (2007). A central integrator of transcription networks in plant stress and energy signalling. Nature, 448(7156), 938–942. [Link]

-

Yadav, U. P., Ivakov, A., Feil, R., et al. (2014). The sucrose–trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. Journal of Experimental Botany, 65(4), 1051-1068. [Link]

-

Zhang, Y., Primavesi, L. F., Jhurreea, D., et al. (2009). Inhibition of SNF1-Related Protein Kinase1 Activity and Regulation of Metabolic Pathways by this compound. Plant Physiology, 149(4), 1860–1871. [Link]

-

Fichtner, F., & Lunn, J. E. (2021). The role of trehalose 6-phosphate (Tre6P) in plant metabolism and development. Journal of Experimental Botany, 72(16), 5706-5721. [Link]

-

Schluepmann, H., van Dijken, A., Aghdasi, M., et al. (2004). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 101(17), 6747-6752. [Link]

-

Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: connecting plant metabolism and development. Frontiers in Plant Science, 2, 70. [Link]

-

Sastre Toraño, J., Delatte, T. L., & Schluepmann, H. (2012). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 403(5), 1353-1360. [Link]

-

He, S., et al. (2020). An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA. STAR protocols, 1(3), 100181. [Link]

-

Gazzarrini, S., & Tsai, A. Y. L. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in plant science, 5, 119. [Link]

-

Borisjuk, L., et al. (2019). Quantitative Visualization of Sucrose in Plants. Wiley Analytical Science. [Link]

-

Sastre Toraño, J., Delatte, T. L., & Schluepmann, H. (2012). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry. Utrecht University Repository. [Link]

-

Yadav, U. P., et al. (2014). The sucrose-trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. ResearchGate. [Link]

-

Borsari, B. (2021). What is the step-by-step guide (protocol) to determining sucrose and soluble sugars in plant tissues? ResearchGate. [Link]

-

Olas, J. J., et al. (2019). Nitrate-signaling and the trehalose 6-phosphate (T6P) pathway act independently to control flowering in Arabidopsis thaliana. ResearchGate. [Link]

-

Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PNAS. [Link]

-

Smeekens, S. (2015). From Leaf to Kernel: this compound Signaling Moves Carbon in the Field. The Plant Cell, 27(5), 1239-1241. [Link]

-

Muralidhara, P., et al. (2021). In vivo protein kinase activity of SnRK1 fluctuates in Arabidopsis rosettes during light-dark cycles. Plant Physiology, 187(3), 1649–1664. [Link]

-

Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 70. [Link]

-

Vandesteene, L., et al. (2012). Functional features of this compound SYNTHASE1, an essential enzyme in Arabidopsis. The Plant Cell, 24(9), 3823-3840. [Link]

-

Kumar, S. V., & Lucyshyn, D. (2017). Studying Transcription Factor Binding to Specific Genomic Loci by Chromatin Immunoprecipitation (ChIP). Methods in molecular biology (Clifton, N.J.), 1497, 193–203. [Link]

-

Zhang, X., et al. (2023). Identification of this compound Synthase (TPS) Genes Associated with Both Source-/Sink-Related Yield Traits and Drought Response in Rapeseed (Brassica napus L.). International Journal of Molecular Sciences, 24(4), 4048. [Link]

-

Yoo, S. D., et al. (2007). Transient expression assays for quantifying signaling output. Methods in Molecular Biology, 354, 237-246. [Link]

-

Shah, P. P., et al. (2018). Chromatin Immunoprecipitation (ChIP) to Study DNA–Protein Interactions. Methods in Molecular Biology, 1689, 107-127. [Link]

-

Ma, J., et al. (2011). The sucrose-regulated Arabidopsis transcription factor bZIP11 reprograms metabolism and regulates trehalose metabolism. The Plant Journal, 68(6), 1113-1127. [Link]

-

Baena-González, E., & Lunn, J. E. (2020). Management of plant central metabolism by SnRK1 protein kinases. Current Opinion in Plant Biology, 55, 131-139. [Link]

-

Lee, M. W., & Kim, J. Y. (2013). Transient expression assay in N. benthamiana leaves for intracellular localization study. Bio-protocol, 3(19), e901. [Link]

-

Kumar, A., et al. (2023). Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay. Bio-protocol, 13(15), e4787. [Link]

-

Belda-Palazón, B., et al. (2022). Plant SnRK1 Kinases: Structure, Regulation, and Function. International Journal of Molecular Sciences, 23(21), 13327. [Link]

-

He, S., et al. (2020). An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA. STAR Protocols, 1(3), 100181. [Link]

-

Concia, L., et al. (2020). Shaping plant development through the SnRK1–TOR metabolic regulators. Journal of Experimental Botany, 71(12), 3631-3643. [Link]

-

Ma, Z., et al. (2022). An Easy and Rapid Transformation Protocol for Transient Expression in Cotton Fiber. Frontiers in Plant Science, 13, 848902. [Link]

-

Poudel, P., et al. (2024). Agrobacterium-Mediated Transient Expression Methods to Validate Gene Functions in Strawberry (F. × ananassa). Plants, 13(1), 123. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Source/sink interactions underpin crop yield: the case for trehalose 6-phosphate/SnRK1 in improvement of wheat [frontiersin.org]

- 3. A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The sucrose–trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Management of plant central metabolism by SnRK1 protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | this compound and SnRK1 kinases in plant development and signaling: the emerging picture [frontiersin.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. research.vu.nl [research.vu.nl]

- 15. biorxiv.org [biorxiv.org]

- 16. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studying Transcription Factor Binding to Specific Genomic Loci by Chromatin Immunoprecipitation (ChIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Trehalose-6-Phosphate Synthase in Orchestrating Plant Development: A Technical Guide

This guide provides an in-depth technical exploration of Trehalose-6-Phosphate Synthase (TPS) and its product, this compound (T6P), as central regulators of plant growth and development. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of the TPS/T6P pathway, its intricate signaling networks, and its profound impact on plant life cycles. We will delve into the core enzymatic functions, the interplay with key metabolic sensors, and the established methodologies for investigating this critical biological system.

Introduction: Beyond a Simple Disaccharide – The Rise of a Signaling Hub

For many years, trehalose was primarily recognized in plants as a stress protectant, particularly in desiccation-tolerant "resurrection" species. However, in most higher plants, trehalose is present in negligible amounts, hinting at a more nuanced role for its metabolic pathway.[1] The paradigm shifted with the discovery that the intermediate in its synthesis, this compound (T6P), is a potent signaling molecule, indispensable for fundamental developmental processes.[2][3][4] The enzyme responsible for T6P synthesis, this compound Synthase (TPS), is therefore not just a metabolic enzyme but a critical control point in the life of a plant.[3][4]

The synthesis of trehalose is a two-step process. First, TPS catalyzes the formation of T6P from UDP-glucose and glucose-6-phosphate.[4][5][6] Subsequently, this compound Phosphatase (TPP) dephosphorylates T6P to produce trehalose, which can then be hydrolyzed by trehalase into two molecules of glucose.[1][5][6] It is the delicate balance of T6P levels, governed by TPS and TPP activity, that dictates a plant's response to its available energy resources, primarily sucrose.

The Molecular Core: this compound Synthase and its Regulatory Mechanisms

The TPS Gene Family: Catalytic and Regulatory Roles

Plants possess a family of TPS genes, which are broadly categorized into two classes. Class I TPS proteins, such as the well-studied TPS1 in Arabidopsis thaliana, are catalytically active and essential for viability.[3][4] Loss-of-function mutants of TPS1 are embryo-lethal, arresting at the torpedo stage of development, which underscores the fundamental requirement of T6P for embryogenesis.[3][7] Class II TPS proteins, on the other hand, are generally considered to be catalytically inactive or have very low activity.[8] Emerging evidence suggests that these Class II proteins have regulatory functions, potentially interacting with other proteins to modulate signaling pathways.[8][9]